molecular formula C10H9Cl3O2 B571461 Ethyl 2-(2,3,6-trichlorophenyl)acetate CAS No. 1359827-62-5

Ethyl 2-(2,3,6-trichlorophenyl)acetate

Cat. No.: B571461
CAS No.: 1359827-62-5
M. Wt: 267.53
InChI Key: UQGVEVLMNXVQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,3,6-trichlorophenyl)acetate is a synthetic organic compound with the molecular formula C10H9Cl3O2. It is known for its characteristic structure, which includes a phenyl ring substituted with three chlorine atoms at positions 2, 3, and 6, and an ethyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3,6-trichlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2,3,6-trichlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3,6-trichlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: 2-(2,3,6-trichlorophenyl)acetic acid.

    Reduction: 2-(2,3,6-trichlorophenyl)ethanol.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,3,6-trichlorophenyl)acetate is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems.

    Medicine: It is investigated for potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(2,3,6-trichlorophenyl)acetate exerts its effects involves interactions with various molecular targets. The chlorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4,6-trichlorophenyl)acetate
  • Ethyl 2-(2,3,5-trichlorophenyl)acetate
  • Ethyl 2-(2,3,6-trifluorophenyl)acetate

Uniqueness

Ethyl 2-(2,3,6-trichlorophenyl)acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which significantly affects its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,3,6-trichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-2-15-9(14)5-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVEVLMNXVQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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